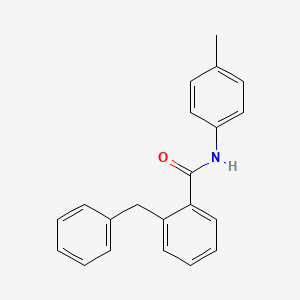![molecular formula C12H18O5 B14354439 dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate CAS No. 90161-17-4](/img/structure/B14354439.png)
dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1S,7R)-8-oxabicyclo[520]nonane-9,9-dicarboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate typically involves the formation of the bicyclic core through cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
作用機序
The mechanism of action of dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
- Dimethyl (1S,7R)-8-(hydroxymethyl)bicyclo[5.2.0]non-8-ene-1,7-dicarboxylate
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate is unique due to its oxabicyclo ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bicyclic compounds may not be suitable.
特性
CAS番号 |
90161-17-4 |
|---|---|
分子式 |
C12H18O5 |
分子量 |
242.27 g/mol |
IUPAC名 |
dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-15-10(13)12(11(14)16-2)8-6-4-3-5-7-9(8)17-12/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
InChIキー |
UIQKOLRVUXXAMW-DTWKUNHWSA-N |
異性体SMILES |
COC(=O)C1([C@H]2CCCCC[C@H]2O1)C(=O)OC |
正規SMILES |
COC(=O)C1(C2CCCCCC2O1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


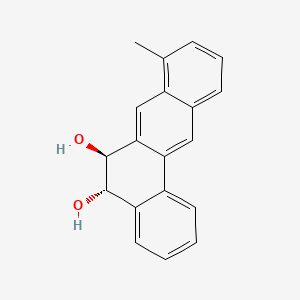
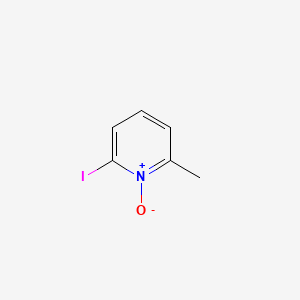
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)

![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
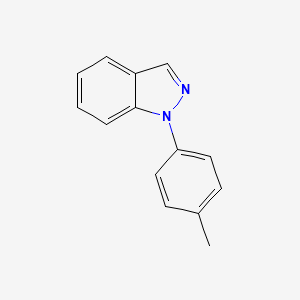
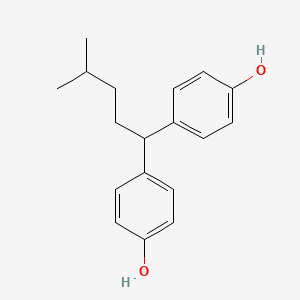
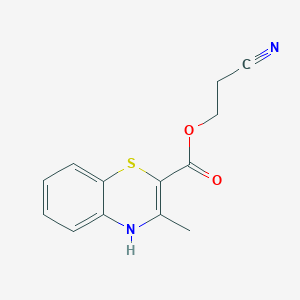
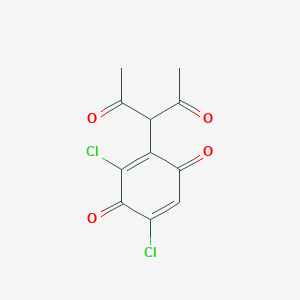
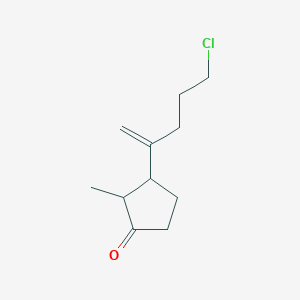
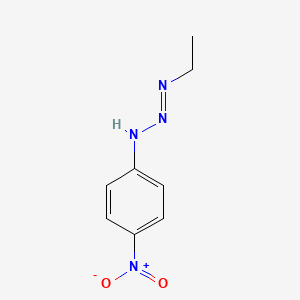
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
